molecular formula C9H11N3O B11782524 5-Amino-3-cyclopentylisoxazole-4-carbonitrile

5-Amino-3-cyclopentylisoxazole-4-carbonitrile

Cat. No.: B11782524
M. Wt: 177.20 g/mol
InChI Key: SQOSQZIDOYZPJY-UHFFFAOYSA-N
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Description

5-Amino-3-cyclopentylisoxazole-4-carbonitrile is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-cyclopentylisoxazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the reaction between malononitrile, hydroxylamine hydrochloride, and cyclopentanone under basic conditions. The reaction is usually carried out in an aqueous medium with a base such as potassium carbonate, which facilitates the formation of the isoxazole ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts, such as alumina-supported manganese dioxide, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-cyclopentylisoxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitrile oxides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-3-cyclopentylisoxazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-cyclopentylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. In anticancer research, it is believed to inhibit key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Uniqueness: 5-Amino-3-cyclopentylisoxazole-4-carbonitrile is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activities and improved pharmacokinetic profiles .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-amino-3-cyclopentyl-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C9H11N3O/c10-5-7-8(12-13-9(7)11)6-3-1-2-4-6/h6H,1-4,11H2

InChI Key

SQOSQZIDOYZPJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NOC(=C2C#N)N

Origin of Product

United States

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